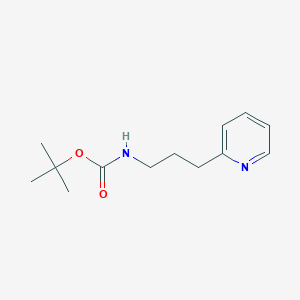
N-Boc-3-(2-pyridyl)-1-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-(2-pyridyl)-1-propylamine: is a chemical compound that belongs to the class of Boc-protected amines. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly interesting due to its pyridyl group, which can participate in various chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-(2-pyridyl)-1-propylamine typically involves the protection of the amine group with a Boc group. One common method is the reaction of 3-(2-pyridyl)-1-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
3-(2-pyridyl)-1-propylamine+Boc2O→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-Boc-3-(2-pyridyl)-1-propylamine can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-(2-pyridyl)-1-propylamine.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
Chemistry: N-Boc-3-(2-pyridyl)-1-propylamine is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its pyridyl group can interact with biological targets, making it a valuable building block in medicinal chemistry.
Medicine: In medicinal chemistry, this compound is used to develop drugs that target specific enzymes or receptors. Its ability to form stable complexes with metal ions can be exploited in the design of metalloprotein inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of N-Boc-3-(2-pyridyl)-1-propylamine depends on its specific application. In general, the Boc group protects the amine from unwanted reactions, allowing for selective deprotection and further functionalization. The pyridyl group can participate in coordination chemistry, forming stable complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
N-Boc-3-(2-pyridyl)-L-alanine: An alanine derivative with similar Boc protection.
N-Boc-3-(2-pyridyl)-L-alanine methyl ester: A methyl ester derivative with similar properties.
N-Boc-3-(2-pyridyl)-L-alanine ethyl ester: An ethyl ester derivative with similar properties.
Uniqueness: N-Boc-3-(2-pyridyl)-1-propylamine is unique due to its propylamine backbone, which provides different steric and electronic properties compared to alanine derivatives. This uniqueness allows for distinct reactivity and interactions in chemical and biological systems.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
tert-butyl N-(3-pyridin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,15,16) |
InChIキー |
OEPCLFYKVNWTFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


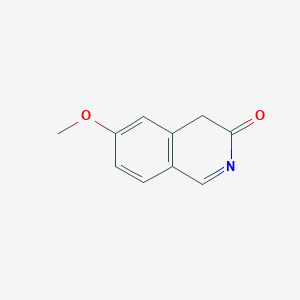
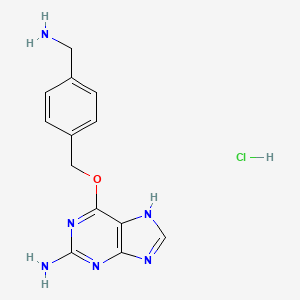
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
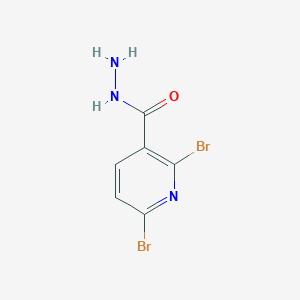

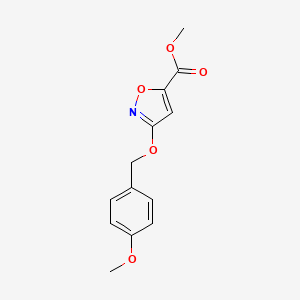

![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
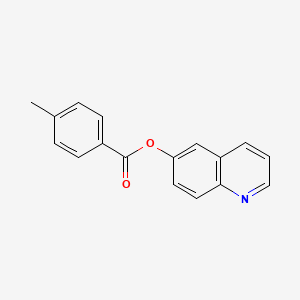
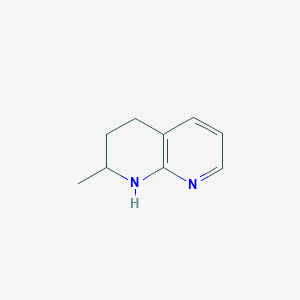
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
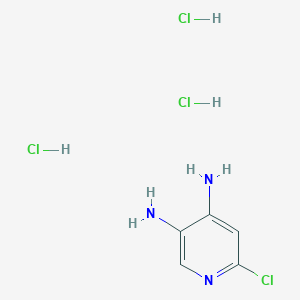
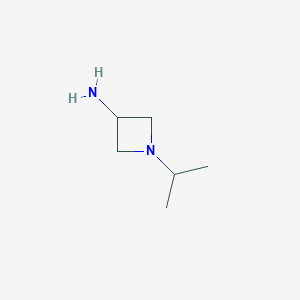
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
